Physicochemical Property Differentiation: ACD/LogP and Predicted Solubility Profile vs. 6-Methyl and 6-Chloro Analogs
The unsubstituted core exhibits a distinct lipophilicity profile. Its ACD/LogP of 1.09 and LogD (pH 7.4) of -2.46 place it in a favorable property space for CNS drug-like candidates (lower LogP) compared to the more lipophilic 6-Methyl analog (predicted higher LogP) and the 6-Chloro analog (CAS 111317-12-5), which has a substantially different electronic character and hydrogen-bonding capacity . This is a critical differentiator for medicinal chemists optimizing for solubility, permeability, and metabolic stability.
| Evidence Dimension | Lipophilicity (ACD/LogP) and Distribution Coefficient (LogD pH 7.4) |
|---|---|
| Target Compound Data | ACD/LogP: 1.09; ACD/LogD (pH 7.4): -2.46 |
| Comparator Or Baseline | 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol (predicted higher LogP); 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol (CAS 111317-12-5, different H-bond profile) |
| Quantified Difference | LogP of 1.09 indicates a lower expected logP compared to methyl-substituted analogs, correlating with a predicted lower volume of distribution and potentially reduced off-target binding. |
| Conditions | ACD/Labs Percepta Platform v14.00 predicted values. |
Why This Matters
For procurement in lead optimization programs, the exact physicochemical profile dictates the selection of the core scaffold; a wrong choice of analog can derail an entire CNS-focused project.
